Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate is a compound belonging to the bicyclic azabicyclohexane familyThe bicyclo[2.1.1]hexane scaffold is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the desired bicyclic product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent light exposure and reaction conditions. Additionally, the process may be optimized to improve yield and purity, such as by using specific wavelengths of light or adding catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may impart specific biological activities.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The strained bicyclic structure can interact with enzymes or receptors in a unique manner, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Rel-tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: Another compound in the same family with different substituents.
Bicyclo[3.1.0]hexanes: Compounds with a similar bicyclic structure but different ring sizes and substituents
Uniqueness
Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substituents and the presence of both a hydroxyl group and a carboxylate group. These functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-12-10-6-11(12)14(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2/t10-,11-,12-/m1/s1 |
InChI Key |
BZIHVAXWTRYDBT-IJLUTSLNSA-N |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1[C@@H]2O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(C1C2O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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